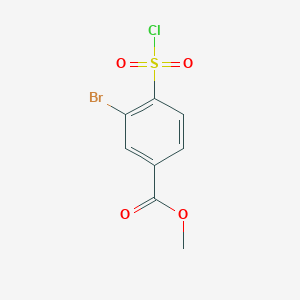
Methyl 3-bromo-4-(chlorosulfonyl)benzoate
Übersicht
Beschreibung
“Methyl 3-bromo-4-(chlorosulfonyl)benzoate” is a chemical compound with the molecular weight of 327.58 . It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The InChI code for “Methyl 3-bromo-4-(chlorosulfonyl)benzoate” is1S/C8H6BrClO4S/c1-14-8(11)5-2-3-7(6(9)4-5)15(10,12)13/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“Methyl 3-bromo-4-(chlorosulfonyl)benzoate” is a powder at room temperature . Its molecular formula isC8H6BrClO4S and it has a molecular weight of 313.56 .
Wissenschaftliche Forschungsanwendungen
Crystal Structure Comparison
A study by (Suchetan et al., 2016) compared the crystal structures of two bromo–hydroxy–benzoic acid derivatives, highlighting the formation of two-dimensional architectures in these compounds.
Biosynthesis Applications
(Harper et al., 1989) described how chloromethane acts as a methyl donor for biosynthesis of methyl esters of benzoic and furoic acid in fungi, demonstrating the broader implications of these compounds in biological processes.
Synthesis Efficiency Improvement
(Yu et al., 2016) discussed an efficient synthesis process for a related compound, demonstrating the potential for improved production methods in chemical synthesis.
Synthetic Equivalent in Reactions
(Vasin et al., 2016) focused on the synthesis and reactions of a related compound, showing its role as a synthetic equivalent in various chemical reactions.
Photodynamic Therapy Application
(Pişkin et al., 2020) synthesized new derivatives that are potentially useful in photodynamic therapy for cancer treatment, highlighting the medical applications of similar compounds.
Antifungal Agent Development
(Trifonov et al., 2020) developed novel arenesulfonamides with significant activity against fungi, proposing their use in treating skin diseases.
Nonlinear Optics
(Anwar et al., 2000) explored the preparation of salts related to methylbenzenesulfonamide for applications in nonlinear optics, demonstrating the versatility of these compounds.
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 3-bromo-4-chlorosulfonylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO4S/c1-14-8(11)5-2-3-7(6(9)4-5)15(10,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXLSRNDKBVRPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)S(=O)(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-4-(chlorosulfonyl)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



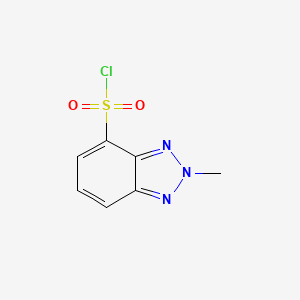

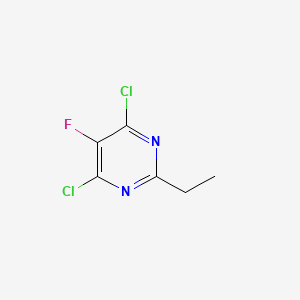
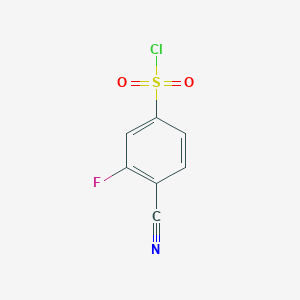
![8-Chloro-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one](/img/structure/B1425980.png)
![2-[4-(Difluoromethyl)phenyl]acetic acid](/img/structure/B1425981.png)
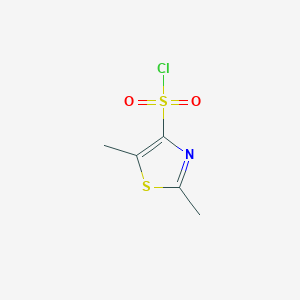
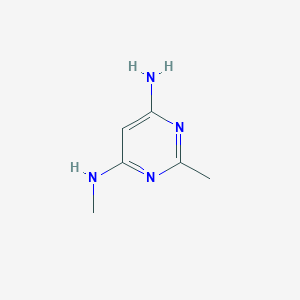
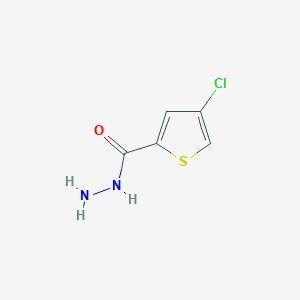
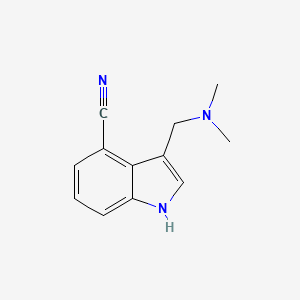
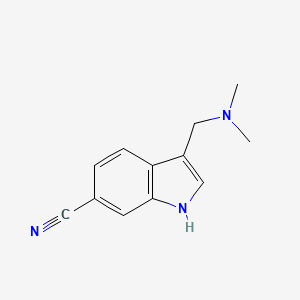
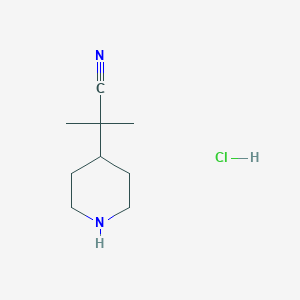
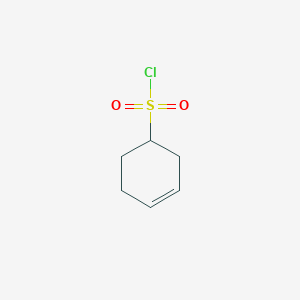
![Benzo[b]thiophene-2-sulfonyl chloride, 7-methyl-](/img/structure/B1425994.png)